Topical Anti-Inflammatory Potency Is 2.5‑ to 3.5‑Fold Lower Than the 7α‑Chloro Analog (Alclometasone Dipropionate)
In the Tonelli croton oil ear assay in mice, the 7α‑chloro‑16α‑methylprednisolone 17,21‑dipropionate (alclometasone dipropionate) demonstrated a 2.5‑ to 3.5‑fold increase in topical anti‑inflammatory potency compared to its 7α‑unsubstituted parent, which is chemically identical to Dechloroalclometasone dipropionate. [1] This head‑to‑head comparison directly quantifies the potency loss resulting from removal of the 7α‑chloro group.
| Evidence Dimension | Topical anti‑inflammatory potency (fold‑increase vs. 7α‑H baseline) |
|---|---|
| Target Compound Data | Dechloroalclometasone dipropionate = 1× (baseline) |
| Comparator Or Baseline | Alclometasone dipropionate (7α‑Cl) = 2.5× to 3.5× the potency of the 7α‑H baseline |
| Quantified Difference | Alclometasone dipropionate is 2.5‑ to 3.5‑fold more potent than Dechloroalclometasone dipropionate |
| Conditions | Mouse croton oil‑induced ear edema model; topical application; potency expressed relative to the 7α‑unsubstituted 16α‑methylprednisolone 17,21‑dipropionate. |
Why This Matters
A topical formulation containing Dechloroalclometasone dipropionate would require a proportionally higher dose to achieve equivalent anti‑inflammatory effect, increasing the risk of local adverse events without corresponding therapeutic benefit.
- [1] Shue, H. J., Green, M. J., Berkenkopf, J., Monahan, M., Fernandez, X., & Lutsky, B. N. (1980). Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids. Journal of Medicinal Chemistry, 23(4), 430–437. View Source
